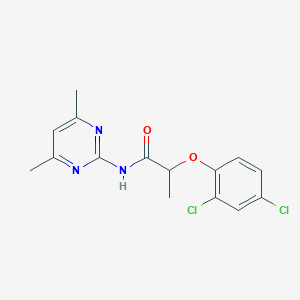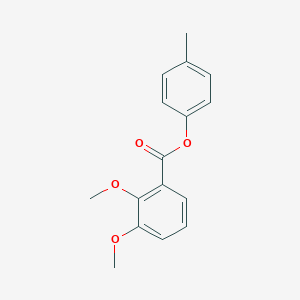
4-Methylphenyl2,3-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl2,3-dimethoxybenzoate (MPDMB) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. It belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and MDA. MPDMB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of 4-Methylphenyl2,3-dimethoxybenzoate is not fully understood, but it is thought to act on the serotonin system in the brain. 4-Methylphenyl2,3-dimethoxybenzoate has been found to increase serotonin levels, which could explain its potential therapeutic effects. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to interact with other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects
4-Methylphenyl2,3-dimethoxybenzoate has been found to exhibit a range of biochemical and physiological effects. It has been found to act as an antioxidant, inhibiting the production of reactive oxygen species and protecting cells from oxidative damage. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. 4-Methylphenyl2,3-dimethoxybenzoate has also been found to increase serotonin levels in the brain, which could explain its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 4-Methylphenyl2,3-dimethoxybenzoate is that it is relatively easy to synthesize in a laboratory setting, making it readily available for scientific research. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. However, one limitation of 4-Methylphenyl2,3-dimethoxybenzoate is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its effects.
Future Directions
There are several potential future directions for research on 4-Methylphenyl2,3-dimethoxybenzoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent, with researchers investigating its effects on different types of cancer cells. Additionally, researchers may continue to investigate the biochemical and physiological effects of 4-Methylphenyl2,3-dimethoxybenzoate to gain a better understanding of its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-Methylphenyl2,3-dimethoxybenzoate involves the reaction of 4-methylphenol with 2,3-dimethoxybenzoyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline powder. The synthesis of 4-Methylphenyl2,3-dimethoxybenzoate is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
4-Methylphenyl2,3-dimethoxybenzoate has been the subject of several scientific studies, with researchers investigating its potential therapeutic effects. One study found that 4-Methylphenyl2,3-dimethoxybenzoate can act as a potent antioxidant and may have neuroprotective effects. Another study found that 4-Methylphenyl2,3-dimethoxybenzoate can inhibit the growth of cancer cells, suggesting that it may have anti-cancer properties. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to have anti-inflammatory effects, which could make it a useful treatment for a range of inflammatory conditions.
properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(4-methylphenyl) 2,3-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-11-7-9-12(10-8-11)20-16(17)13-5-4-6-14(18-2)15(13)19-3/h4-10H,1-3H3 |
InChI Key |
JTSNVWNEHKVUJY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






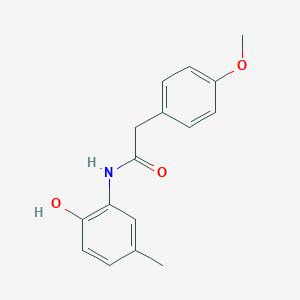
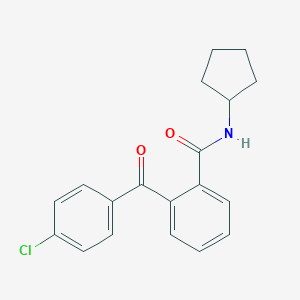
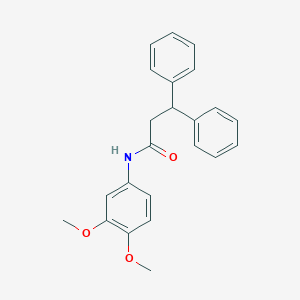
![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)


![Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate](/img/structure/B290866.png)


